molecular formula C11H16N2O3S B4453780 3-[(diethylamino)sulfonyl]benzamide

3-[(diethylamino)sulfonyl]benzamide

Cat. No.: B4453780
M. Wt: 256.32 g/mol
InChI Key: ROSBLIWOLKLSRV-UHFFFAOYSA-N
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Description

3-[(diethylamino)sulfonyl]benzamide is a synthetic organic compound with the molecular formula C13H16N4O3S2 and an average mass of 340.416 g/mol . This benzamide derivative features a sulfonamide group and is provided for research and development purposes in chemical and pharmaceutical laboratories. While the specific biological data for this exact compound may be limited, its core structure is of significant interest in medicinal chemistry. Structurally similar 3,5-disubstituted benzamide analogs have been extensively researched as allosteric activators of glucokinase (GK) , a key enzyme in the regulation of insulin secretion and glucose metabolism in the liver, making it a promising target for the management of Type 2 Diabetes . Furthermore, the 3-(benzylsulfonamido)benzamide scaffold is recognized in neuroscience research, where it has been optimized to develop potent and selective inhibitors of Sirtuin-2 (SIRT2) deacetylase . Inhibition of SIRT2 has demonstrated a protective effect in preclinical models of neurodegenerative diseases, such as Huntington's and Parkinson's disease, by reducing pathogenic protein aggregation . As such, this compound serves as a valuable chemical building block for synthesizing novel compounds for hit-to-lead optimization campaigns, particularly in these therapeutic areas. Disclaimer: This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. It is not for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-13(4-2)17(15,16)10-7-5-6-9(8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSBLIWOLKLSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for the Core 3-[(diethylamino)sulfonyl]benzamide Scaffold

The construction of the this compound scaffold is typically achieved through a linear synthetic approach that involves the sequential formation of the sulfonamide and carboxamide functionalities around a central benzene (B151609) ring.

The synthesis generally commences with a substituted benzoic acid. A common pathway begins with the chlorosulfonation of 3-carboxybenzoic acid. This key step introduces the sulfonyl chloride group, creating a reactive intermediate, 3-carboxy-benzenesulfonyl chloride.

This intermediate is then reacted with diethylamine (B46881) to form the sulfonamide bond, yielding 3-(diethylaminosulfonyl)benzoic acid. The final step involves the formation of the amide bond. This can be achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with ammonia (B1221849), or through direct coupling of the carboxylic acid with an ammonia source using coupling agents.

A representative synthetic scheme is outlined below:

Step 1: Sulfonylation. The process often starts with the chlorosulfonation of a benzoic acid precursor. For electron-deficient benzoic acids, this may require a slight excess of chlorosulfonic acid and elevated temperatures to proceed efficiently. nih.gov The resulting sulfonyl chloride is a key intermediate.

Step 2: Sulfonamide Formation. The sulfonyl chloride intermediate is then treated with a primary or secondary amine, such as diethylamine, to form the sulfonamide linkage. nih.govijarsct.co.inekb.eg This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ekb.egnih.gov

Step 3: Amide Formation (Amidation). The final step is the construction of the benzamide (B126) group. This can be accomplished by reacting the carboxylic acid moiety with an amine using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride before amination. nih.govyoutube.com

The synthesis of the target scaffold hinges on two primary reaction types: sulfonylation to form the S-N bond and condensation to form the C-N amide bond.

Sulfonylation: The most common method for creating the sulfonamide group is the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.inekb.eg This is a classic and effective nucleophilic substitution reaction. The reaction is often performed in an aqueous medium with pH control or in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) or sodium carbonate to scavenge the HCl formed during the reaction. nih.govnih.govmdpi.com

Condensation (Amide Formation): The formation of the benzamide moiety from the carboxylic acid precursor is a condensation reaction. Modern synthetic methods frequently employ carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-Dimethylaminopyridine (DMAP) as a catalyst. nih.gov This approach works well for coupling with various amines. nih.gov An alternative, more traditional method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with ammonia or an amine. youtube.com

Table 1: Representative Reaction Conditions for Key Synthetic Steps

Step Reaction Type Key Reagents Typical Solvents Notes
Sulfonylation Nucleophilic Substitution Sulfonyl chloride, Diethylamine, Base (e.g., Na₂CO₃, Triethylamine) Water, Dichloromethane (DCM) pH control is important in aqueous media to ensure product isolation. nih.govnih.gov
Amidation Condensation/Coupling Carboxylic acid, Amine/Ammonia, Coupling agents (e.g., EDC, DMAP) Dichloromethane (DCM), Dimethylformamide (DMF) Carbodiimide coupling is a standard, high-yield method for forming the amide bond. nih.gov
Amidation Condensation (via Acyl Chloride) Acyl chloride, Amine/Ammonia Aprotic solvents A classic, highly effective method involving a reactive intermediate. youtube.com

Beyond basic identification, advanced techniques are employed to ensure the purity and confirm the structure of the final compound and its intermediates.

Purification:

Recrystallization: This is a common method for purifying solid sulfonamide products. Specific solvent systems, such as aqueous isopropanol, can be used to obtain high-purity crystalline material that is free-flowing and stable. google.com

Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques used for the separation and purification of sulfonamide mixtures. researchgate.netnih.gov SFC, using carbon dioxide modified with solvents like methanol, can effectively separate complex mixtures of related compounds. researchgate.net

Extraction: For isolating products from reaction mixtures or biological matrices, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently used. mdpi.com SPE with cartridges like Oasis HLB or Strata SCX can selectively retain and elute sulfonamides, cleaning up the sample effectively. nih.govmdpi.com

Characterization:

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compound, confirming its identity. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For a compound like this compound, characteristic absorption bands for the C=O of the amide and the N-H stretches would be expected. mdpi.com

Strategies for Analog Design and Synthesis of Substituted Benzamide Sulfonamides

Analog design focuses on systematically modifying the core structure of this compound to explore structure-activity relationships (SAR) and optimize its chemical or biological properties.

Electronic Effects: The reactivity of the aromatic ring towards further substitution is governed by the electronic properties of existing groups. libretexts.org Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring, while electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate it. libretexts.orgnih.gov This principle guides the synthesis of new derivatives. For instance, introducing electron-donating groups at the meta position can influence the regioselectivity of subsequent reactions. nih.gov

Steric and Polar Effects: Introducing various functional groups can alter the molecule's interaction with biological targets. Studies on related substituted benzamides have shown that polar, hydrogen-bond accepting groups in the meta-position (the same position as the diethylaminosulfonyl group) can enhance binding affinity to certain receptors. nih.gov A wide range of functional groups, including halogens, alkynyl, and nitro groups, can be tolerated in synthetic schemes, allowing for the creation of a diverse library of analogs. nih.gov The interaction between the sulfonamide's NH group and nearby aromatic rings (NH–π interactions) can also be fine-tuned by substituents on those rings, affecting properties like acidity. vu.nl

Table 2: Examples of Substituent Effects on Benzamide Ring Analogs

Substituent Type Position Example Group Observed Effect in Related Systems Reference
Polar (H-bond accepting) meta (5-) Sulfonamide, Sulfone Enhanced binding affinity to D4 dopamine (B1211576) receptor. nih.gov
Polar (H-bond donor/acceptor) para (4-) Amine Enhanced binding affinity to D4 dopamine receptor. nih.gov
Electron-donating meta -OCH₃ Increased proportion of ortho-substituted product in subsequent reactions. nih.gov
Electron-withdrawing meta -OCF₃ Favored para-substituted product in subsequent reactions. nih.gov

Altering the linker groups—the sulfonamide and the amide—is another key strategy for analog design. These modifications can change the geometry, flexibility, and metabolic stability of the molecule.

Amide Bioisosteres: The sulfonamide group itself is considered a key bioisostere of the amide group. nih.gov It offers a similar geometry but with an additional hydrogen bond acceptor and improved stability against hydrolysis. nih.gov Synthetic strategies have been developed to directly convert carboxylic acids and amines into sulfonamides, effectively replacing an amide linker with a sulfonamide. nih.gov

Linker Cleavability: The sulfonamide linker can be designed to be cleavable under specific conditions. This has applications in creating prodrugs or chemical probes. richmond.edu The stability and cleavage conditions can be tuned by adding electron-withdrawing groups to the aromatic ring adjacent to the sulfonamide. richmond.edu

Linker Length and Composition: In related systems, modifying the linker that separates two key pharmacophores has been explored. Lengthening the chain or replacing atoms within the linker (e.g., substituting oxygen with sulfur) can impact biological activity by altering the distance and orientation between the molecular fragments. nih.govmdpi.com This same principle can be applied to the design of novel this compound analogs by modifying the core structure that separates the diethylaminosulfonyl and benzamide moieties.

Incorporation of Diverse Heterocyclic Moieties and Bioisosteric Replacements

In the strategic design of novel chemical entities based on the this compound scaffold, the incorporation of diverse heterocyclic moieties and the application of bioisosteric replacements are crucial strategies. These approaches aim to modulate the physicochemical properties, metabolic stability, and target-binding interactions of the parent compound. The introduction of heterocyclic rings can significantly alter a molecule's polarity, hydrogen bonding capacity, and conformational rigidity, while bioisosteric replacement of key functional groups can lead to improved pharmacokinetic profiles and enhanced biological activity.

Research in medicinal chemistry has demonstrated that replacing or augmenting the core benzamide structure with various heterocyclic systems is a viable method for generating novel derivatives. nih.govnih.gov Standard amide formation methods, starting from known heterocyclic carboxylic acids or their corresponding esters, are commonly employed to synthesize these analogues. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of heterocyclic rings.

Furthermore, the concept of bioisosterism, where one functional group is replaced by another with similar spatial and electronic characteristics, is frequently applied. drughunter.com For the amide group, common bioisosteres include five-membered heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles. hyphadiscovery.comnih.gov These replacements can mimic the hydrogen bonding properties of the original amide while offering greater resistance to metabolic cleavage by hydrolases. hyphadiscovery.comnih.gov

Detailed Research Findings

The exploration of heterocyclic analogues of benzamides has yielded compounds with varied biological activities. For instance, a series of N-[(diethylamino)alkyl]arenamides, where the central phenyl ring was replaced by different heterocycles, was synthesized and evaluated. nih.gov These studies often reveal that even subtle changes in the heterocyclic system can lead to significant differences in biological effect.

Bioisosteric replacement of the amide bond is a particularly powerful strategy. The introduction of heterocycles like oxadiazoles (B1248032) can result in compounds that are equipotent to the parent amide but exhibit improved metabolic stability in vitro. nih.gov Similarly, replacing a phenol (B47542) group with a primary amide, a bioisosteric switch, has been shown to enhance receptor activity and selectivity, alongside improving metabolic stability. nih.gov The trifluoroethylamine group has also emerged as a potential bioisostere for the amide moiety, as the electronegative trifluoromethyl group can mimic the carbonyl and enhance metabolic stability. drughunter.com

The sulfonamide group itself can be part of a bioisosteric replacement strategy. Acyl sulfonamides, for example, have been investigated as alternatives to carboxylic acids due to their comparable acidity. drughunter.com The versatility of the sulfonamide functional group allows for its incorporation into a wide range of heterocyclic structures, further expanding the chemical space for drug discovery. mdpi.com

The following tables summarize key findings from research focused on the incorporation of heterocyclic moieties and bioisosteric replacements in compounds related to the this compound structure.

Table 1: Heterocyclic Analogues and Their Observed Effects

Original Moiety Heterocyclic Replacement Key Research Finding Reference
Benzamide N-[2-(diethylamino)ethyl]-3,4,5-trimethyl-1H-pyrrole-2-carboxamide Displayed modest class III electrophysiological activity, prolonging action potential duration. nih.gov
Benzamide N-[2-(diethylamino)ethyl]-1H-indole-2-carboxamide Showed modest class III electrophysiological activity, similar to the pyrrole (B145914) analogue. nih.gov
Amide 1,2,4-Oxadiazole Acted as a successful bioisosteric replacement, leading to compounds with improved in vitro metabolic stability while maintaining potency. nih.gov
Amide 1,2,3-Triazole Served as a metabolically stable tertiary amide bioisostere in a rigid ring system. drughunter.com

Table 2: Bioisosteric Replacements for Amide and Other Functional Groups

Original Functional Group Bioisosteric Replacement Rationale / Outcome Reference
Amide Thioamide Possesses a longer C=S bond and shorter C-N bond, altering hydrogen bond donor/acceptor properties. hyphadiscovery.com
Amide 1,3,4-Oxadiazole Improved rat plasma stability by resisting hydrolytic cleavage. hyphadiscovery.com
Amide Trifluoroethylamine The trifluoromethyl group mimics the carbonyl, potentially enhancing metabolic stability and reducing the basicity of the amine. drughunter.com
Phenyl Ring Azine (e.g., Pyridine) Reduced in vivo clearance, likely by decreasing the ring's susceptibility to oxidative metabolism. hyphadiscovery.com

These examples underscore the utility of incorporating heterocyclic systems and applying bioisosteric principles in the design of derivatives of this compound. Such modifications allow for fine-tuning of molecular properties to optimize for desired biological outcomes. The synthesis of N-sulfonyl amidines from heterocyclic thioamides represents another versatile route to novel structures. beilstein-journals.org The reaction of sulfonyl azides with thioamides provides a general method for creating these derivatives, including those containing isoxazole (B147169) and 1,2,3-triazole rings. beilstein-journals.org

Molecular Interactions and Biological Target Engagement Studies

Enzyme Inhibition and Modulation Investigations

The benzamide (B126) and sulfonamide moieties are common scaffolds in medicinal chemistry, leading to investigations of compounds like 3-[(diethylamino)sulfonyl]benzamide against various enzyme targets.

Serine/Threonine Kinase Enzyme Systems (e.g., PI3K, STAT3)

While direct enzymatic assays on this compound for Phosphatidylinositol 3-kinase (PI3K) and Signal Transducer and Activator of Transcription 3 (STAT3) are not extensively documented in the reviewed literature, research on analogous structures highlights the potential of the sulfonamide scaffold in kinase inhibition.

Studies have focused on designing selective STAT3 inhibitors using a benzenesulfonamide (B165840) framework. These small-molecule derivatives were developed to suppress STAT3 activation for anti-cancer research. For instance, the most potent compound in one such study, a benzenesulfanilamide derivative, was shown to selectively inhibit both overexpressed and IL-6 induced STAT3 phosphorylation with minimal effect on STAT1 and STAT5. This inhibitor also disrupted STAT3's DNA binding activity and induced apoptosis in cancer cells.

Similarly, the potential of the sulfonamide group is evident in the development of PI3K inhibitors. Researchers have synthesized analogues of the PI3K inhibitor ZSTK474 by replacing a morpholine (B109124) group with various sulfonamide-linked substituents. This modification produced a new class of potent PI3Kα inhibitors, with several derivatives demonstrating high enzymatic and cellular potency.

Hydrolase Enzyme Systems (e.g., Acetylcholinesterase, BACE1, Tyrosinase)

The benzamide structure is a key feature in molecules designed to target hydrolase enzymes implicated in Alzheimer's disease, such as Acetylcholinesterase (AChE) and β-site APP cleaving enzyme-1 (BACE1).

Research into multi-target drugs for Alzheimer's has led to the synthesis and evaluation of novel benzamide derivatives as potential dual inhibitors of both AChE and BACE1. In one study, a series of newly synthesized benzamide compounds demonstrated inhibitory effects on both enzymes. For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a highly active compound against AChE, with an inhibitory concentration (IC50) of 0.056 µM, comparable to the known drug donepezil (B133215) (IC50 = 0.046 µM). The same compound was also the most effective against BACE1 in its series, with an IC50 value of 9.01 µM.

A review of the scientific literature did not yield specific studies on the inhibitory activity of this compound against the enzyme tyrosinase.

Sirtuin Deacetylase Enzyme Family (e.g., SIRT2)

The 3-sulfamoylbenzamide (B74759) scaffold, of which this compound is a member, has been a significant focus of research into inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. Inhibition of SIRT2 is considered a promising therapeutic strategy for neurodegenerative disorders like Huntington's and Parkinson's disease.

Studies have been directed at optimizing the potency and selectivity of SIRT2 inhibitors based on this scaffold. A previously identified compound, C2-8 (3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide), which shares the core 3-sulfamoylbenzamide structure, showed neuroprotective effects in a mouse model of Huntington's disease but had low potency for SIRT2 inhibition. Subsequent research demonstrated that modifications, such as N-methylation of this compound, could significantly increase potency and yield excellent selectivity for SIRT2 over the related SIRT1 and SIRT3 isoforms. Structure-activity relationship studies suggest that parts of these inhibitor molecules occupy specific hydrophobic binding pockets within the SIRT2 enzyme. Another related compound, AK-1, which also contains the 3-sulfobenzamide scaffold, is a known SIRT2 inhibitor that is neuroprotective against α-synuclein toxicity.

Table 1: Inhibitory Activity of Selected 3-Benzenesulfonylaminobenzamide Analogues against Sirtuin Enzymes Data extracted from referenced scientific literature.

Compound SIRT1 IC50 (µM) SIRT2 IC50 (µM) SIRT3 IC50 (µM) Reference
Analogue A >100 1.5 >100
Analogue B >100 2.3 >100
Analogue C 55.6 0.56 65.7

Note: The specific structures for Analogues A, B, and C are detailed in the source publication. This table illustrates the potency and selectivity achievable with the 3-benzenesulfonylaminobenzamide scaffold.

Other Enzyme Classes (e.g., Carbonic Anhydrase, Topoisomerase, Arp2/3)

The sulfonamide functional group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs). Research has shown that sulfonamide-based compounds can inhibit bacterial β-CAs, which are essential for certain metabolic pathways in pathogens like Acinetobacter baumannii. The inhibition of these bacterial enzymes is being explored as a novel therapeutic strategy. Studies comparing the inhibition profiles of human CAs (hCA I and hCA II) with bacterial β-CAs have shown notable differences, opening the possibility for designing selective inhibitors that target the bacterial enzymes.

A review of the available scientific literature did not yield specific interaction studies between this compound and the enzymes topoisomerase or the Arp2/3 complex.

Receptor Binding and Ligand-Receptor Interaction Analysis

G Protein-Coupled Receptors (GPCRs) (e.g., Chemokine Receptors CCR7, CCR2, CCR9; Dopamine (B1211576) D4 Receptor; Histamine H3 Receptor; MrgX1)

The engagement of this compound with various G Protein-Coupled Receptors has been explored to a limited extent, with most research focusing on related chemical scaffolds.

The Histamine H3 receptor, a GPCR highly expressed in the central nervous system, is a target for various neurological and cognitive disorders. Patent literature describes novel compounds for treating disorders related to H3 receptors, with some chemical structures encompassing a sulfonylbenzamide-type framework.

However, a detailed review of the scientific literature did not yield specific binding or functional data for this compound itself with the following receptors: Chemokine Receptors CCR7, CCR2, and CCR9; the Dopamine D4 Receptor; or the Mas-related G protein-coupled receptor member X1 (MrgX1).

Mechanisms of Molecular Recognition and Binding Site Characterization

The molecular recognition of benzamide and sulfonamide derivatives by proteins is a multifactorial process governed by a combination of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific geometry and electronic properties of the ligand and the protein's binding site dictate the strength and specificity of the binding.

High-resolution co-crystal structures of sulfonamide analogues in complex with proteins like FKBP12 have provided detailed insights into the key interactions at the atomic level. nih.gov These studies have revealed that the sulfonamide group can act as a hydrogen bond acceptor. nih.gov The oxygen atoms of the sulfonyl group are often critical for anchoring the ligand within the binding pocket through hydrogen bonds with amino acid residues. nih.gov

Molecular docking simulations of triaryl-sulfonamide analogues with PTP1B have identified key amino acid residues involved in binding, such as arginine, glycine, isoleucine, and serine. airitilibrary.com These computational models suggest that the benzamide and sulfonamide moieties orient themselves to form a network of interactions within the active site.

The characterization of the binding site for sulfonamide-based ligands often reveals a pocket with a mix of hydrophobic and polar residues. The aromatic ring of the benzamide core typically engages in hydrophobic interactions with nonpolar amino acid side chains. The diethylamino group of this compound would also be expected to participate in hydrophobic interactions.

Table 2: Key Interacting Residues in Protein-Sulfonamide Complexes

Protein TargetInteracting Amino Acid ResiduesType of Interaction
Myoglobin Not specified in detailNon-polyelectrolytic forces
FKBP12 Not specified in detailHydrogen bonds, hydrophobic interactions
PTP1B ARG721, GLY720, ILE719, SER618, ARG547Not specified in detail

This table summarizes key interacting residues identified in studies of related sulfonamide compounds with their respective protein targets. nih.govnih.govairitilibrary.com

In the absence of a co-crystal structure of this compound with a protein, molecular modeling and docking studies would be instrumental in predicting its binding mode. Such studies would involve generating a 3D model of the compound and placing it within the binding site of a target nuclear receptor. The stability of the resulting complex and the specific interactions formed would provide valuable hypotheses about the mechanism of molecular recognition. These computational predictions can then guide the design of site-directed mutagenesis experiments to validate the key interacting residues experimentally.

Structure Activity Relationship Sar Analysis and Lead Optimization

Elucidation of Essential Pharmacophoric Features for Target Binding

The pharmacophore model for benzamide (B126) derivatives, including those with a sulfonamide moiety, generally highlights the importance of specific hydrogen bonding patterns and hydrophobic interactions for effective target binding. For a molecule like 3-[(diethylamino)sulfonyl]benzamide, the essential pharmacophoric features can be deduced from studies on related compounds.

A typical pharmacophore model for benzamide-based inhibitors often includes:

A hydrogen bond donor: The amide (–CONH–) group is a critical feature, capable of donating a hydrogen bond to an acceptor site on the target protein.

A hydrogen bond acceptor: The carbonyl oxygen (C=O) of the amide and the sulfonyl oxygens (SO₂) can act as hydrogen bond acceptors.

Aromatic/hydrophobic regions: The benzene (B151609) rings of the benzamide and the diethylaminosulfonyl moieties provide hydrophobic surfaces that can engage in van der Waals or π-π stacking interactions with nonpolar residues in the binding pocket.

A hydrophobic pocket for the diethylamino group: The ethyl groups on the sulfonamide nitrogen likely occupy a hydrophobic sub-pocket, and their size and conformation can influence binding affinity.

In a study on novel benzamide derivatives as Hepatitis B Virus (HBV) capsid assembly modulators, a pharmacophore-based virtual screening identified a benzamide scaffold as a promising hit. nih.gov The successful optimization of this hit underscores the utility of pharmacophore modeling in identifying crucial interaction points. nih.gov For this compound, the key features would be the spatial arrangement of the hydrogen bond donors and acceptors on the benzamide and sulfonamide groups, complemented by the hydrophobic character of the aromatic ring and the diethylamino substituents. The relative orientation of these features is paramount for productive binding.

Impact of Substituent Position, Size, and Electronic Properties on Biological Activity and Selectivity

The biological activity and selectivity of benzamide derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. SAR studies on analogous sulfamoyl benzamides and other benzamide series provide valuable insights into these effects.

Substituents on the Benzamide Ring: The position of the sulfonamide group on the benzamide ring is a critical determinant of activity. In the case of this compound, the meta-positioning of the sulfonyl group influences the orientation of the molecule within the binding site. Studies on substituted sulfamoyl benzamidothiazoles revealed that modifications at different sites on the benzamide scaffold significantly impacted activity. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring and the acidity of the amide proton, thereby affecting hydrogen bonding strength.

Substituents on the Sulfonamide Moiety: The nature of the alkyl groups on the sulfonamide nitrogen plays a significant role in modulating potency and physicochemical properties. In a study of alkylimino-substituted sulfonamides, the length of the alkyl chain was found to directly correlate with hydrophobicity. nih.gov The diethylamino group in this compound contributes to a specific level of lipophilicity, which can be crucial for cell permeability and interaction with hydrophobic pockets in the target protein. Replacing the diethylamino group with other substituents, such as smaller (dimethylamino) or larger (dipropylamino) groups, or cyclic amines (e.g., piperidinyl, morpholinyl), would likely have a profound impact on activity and selectivity. For example, in a series of sulfamoyl-benzamides, a cyclopropyl (B3062369) sulfonamide group yielded favorable results in inhibiting certain enzymes. nih.gov

The following table summarizes the general impact of substituent properties on the biological activity of benzamide sulfonamide derivatives based on findings from related compounds:

Substituent FeatureImpact on Biological Activity and Selectivity
Position The relative positioning of the amide and sulfonamide groups (ortho, meta, para) is critical for optimal interaction with the target. Meta-substitution, as in the title compound, dictates a specific vector for the sulfonamide group.
Size Bulky substituents on either the benzamide ring or the sulfonamide nitrogen can either enhance binding through increased van der Waals contacts or cause steric hindrance, depending on the topology of the binding site.
Electronic Properties Electron-withdrawing groups can increase the hydrogen bond donating capacity of the amide NH, while electron-donating groups can enhance the hydrogen bond accepting ability of the carbonyl oxygen. These properties also influence the pKa of the molecule.
Lipophilicity The overall lipophilicity, influenced by substituents like the diethylamino group, affects solubility, cell permeability, and hydrophobic interactions with the target. A balance is often required for optimal pharmacokinetic and pharmacodynamic properties.

Conformational Analysis and Ligand Efficiency in Target Interaction

The three-dimensional conformation of this compound is a key factor in its ability to bind to a biological target. Conformational analysis of substituted benzamides indicates that the torsional angle between the phenyl ring and the amide plane is a critical parameter. nih.gov While a planar conformation might be expected to maximize π-system conjugation, steric hindrance between the substituents and the amide group can lead to non-planar arrangements.

Rational Design Principles for Enhancing Potency and Selectivity

The rational design of more potent and selective analogs of this compound builds upon the SAR and conformational insights discussed above. Key principles include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be employed. This involves docking this compound into the active site to predict its binding mode. This information can then be used to design modifications that enhance favorable interactions (e.g., adding a group to form a new hydrogen bond or to better fill a hydrophobic pocket) or to remove unfavorable steric clashes. rsc.org

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar steric and electronic properties but may offer improved metabolic stability, potency, or selectivity. For the diethylaminosulfonyl group, one might consider replacing it with other sulfonamides or even different functional groups altogether, provided the key interactions are maintained. The amide bond itself could be a target for bioisosteric replacement to improve metabolic stability, although this can be challenging without losing essential hydrogen bonding capabilities. researchgate.net

Scaffold Hopping: This approach involves replacing the central benzamide scaffold with a different chemical structure that maintains the essential pharmacophoric features in the correct spatial orientation. This can lead to novel chemical series with improved properties. rsc.org

Modulating Physicochemical Properties: Rational design also involves fine-tuning properties such as lipophilicity (logP/logD), solubility, and metabolic stability. For instance, if the parent compound is too lipophilic, the diethylamino group could be replaced with a more polar equivalent, or polar groups could be introduced elsewhere on the scaffold.

The following table outlines some rational design strategies that could be applied to optimize this compound:

Design StrategyExample Application to this compoundDesired Outcome
Introduce additional interaction points Add a hydroxyl or amino group to one of the phenyl rings at a position predicted by docking to be near a polar residue in the target.Increased binding affinity through new hydrogen bonds.
Optimize hydrophobic interactions Modify the diethylamino group to cyclopropylmethyl or other small alkyl groups to better fit a specific hydrophobic pocket.Enhanced potency and/or selectivity.
Improve metabolic stability Introduce fluorine atoms at metabolically labile positions or replace the amide bond with a more stable isostere.Increased in vivo half-life.
Enhance selectivity Exploit differences in the binding sites of related targets to design substituents that are tolerated by the desired target but clash with off-targets.Reduced side effects.

By systematically applying these principles, medicinal chemists can navigate the complex chemical space around this compound to develop optimized compounds with superior therapeutic potential.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Binding Mode Prediction and Ligand Pose Analysis

No specific studies detailing molecular docking simulations for 3-[(diethylamino)sulfonyl]benzamide were found.

Molecular Dynamics Simulations to Explore Ligand-Protein Complex Dynamics

No specific research on molecular dynamics simulations of this compound complexed with a protein target was identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

No QSAR models or predictive analytics studies specifically focused on this compound were found in the public domain.

Ligand-Based and Structure-Based Drug Design Strategies

There is no available information on the use of this compound in either ligand-based or structure-based drug design strategies.

Table of Compounds

As no article content could be generated, there are no compound names to list.

Preclinical Pharmacological Investigations in Cellular and Ex Vivo Models

Cellular Pathway Modulation Studies

Currently, there is a lack of published research detailing the effects of 3-[(diethylamino)sulfonyl]benzamide on key cellular pathways such as apoptosis, cell cycle progression, and cell migration. Scientific investigation in these areas would be necessary to elucidate the compound's potential mechanisms of action at a cellular level. Such studies would typically involve treating relevant cell lines with the compound and subsequently analyzing various markers and processes.

For example, apoptosis could be assessed by measuring caspase activation or using Annexin V staining. Cell cycle analysis would likely be conducted via flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases. Migration and invasion assays, such as the wound-healing or Transwell assay, would be employed to understand its impact on cell motility.

Cell-Based Functional Assays for Specific Biological Activities

No specific biological activities for this compound have been characterized in the public domain through cell-based functional assays. To determine its profile, researchers would need to perform assays to measure its effects on specific molecular targets. This could include enzyme activity assays using cellular lysates to see if the compound inhibits or activates key enzymes, or receptor binding and activation assays to determine if it acts as an agonist or antagonist at specific cellular receptors. The selection of assays would depend on the therapeutic area of interest.

Phenotypic Screening in Defined Biological Systems

Information regarding the phenotypic effects of this compound in more complex biological systems, such as multicellular spheroids or primary cell cultures, is not currently available. Phenotypic screening in these models provides insights into a compound's effects in a more physiologically relevant context. For instance, in oncology research, observing a reduction in the size or viability of tumor spheroids could indicate potential anti-cancer activity. In neurobiology, testing on primary neuron cultures could reveal effects on neuronal health or function.

Investigations of Molecular and Cellular Pharmacodynamics

There is no available literature on the molecular and cellular pharmacodynamics of this compound. These investigations are crucial for understanding the relationship between the compound's concentration and its observed effect at the molecular and cellular level. Such studies would aim to identify the direct molecular targets of the compound and characterize the downstream consequences of target engagement within the cell. Techniques like target deconvolution, biomarker analysis, and time-course studies of cellular responses would be essential to build a comprehensive pharmacodynamic profile.

Advanced Methodological Approaches in Chemical Research

Spectroscopic Techniques for Ligand-Target Interaction Characterization

While basic spectroscopic methods like NMR and IR are fundamental for the initial identification and structural confirmation of 3-[(diethylamino)sulfonyl]benzamide, more advanced spectroscopic techniques are required to characterize its dynamic interactions with biological targets. These methods can provide insights into the binding mode, conformational changes, and the local environment of the ligand upon binding, going far beyond simple structural verification.

Techniques such as Saturation Transfer Difference (STD) NMR would be invaluable. In a hypothetical study, STD-NMR could be used to identify which protons of this compound are in close proximity to its target protein. By irradiating the protein and observing the transfer of saturation to the ligand, a detailed epitope map of the binding interface can be constructed. For instance, if the diethylamino group showed a strong STD effect, it would suggest this moiety is buried deep within the protein's binding pocket.

Fluorescence spectroscopy offers another powerful tool. If the target protein possesses intrinsic fluorophores like tryptophan or tyrosine residues, the binding of this compound could quench or enhance this fluorescence. The magnitude of this change can be used to calculate binding affinities. Furthermore, techniques like Förster Resonance Energy Transfer (FRET), if a suitable fluorescent label can be attached to the ligand or protein, could provide distance measurements and information on conformational changes upon complex formation.

Biosensor-Based Assays for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a primary example. In a potential SPR experiment, the target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the shape of the resulting sensorgram, one can determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and from these, the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity.

Another increasingly popular technique is Bioluminescence Resonance Energy Transfer (BRET), particularly the nanoBRET assay. In this system, the target protein could be genetically fused to a NanoLuc luciferase, and a fluorescent tracer that competes with this compound for the same binding site would be used. The binding of the tracer to the luciferase-tagged protein results in energy transfer and a detectable light signal. When this compound is introduced, it displaces the tracer, leading to a decrease in the BRET signal. This competitive displacement allows for the determination of the ligand's affinity.

A hypothetical data table for an SPR experiment with this compound is presented below:

ParameterValue
Association Rate (kₐ) (M⁻¹s⁻¹)1.5 x 10⁵
Dissociation Rate (kₔ) (s⁻¹)3.0 x 10⁻³
Equilibrium Dissociation Constant (Kₗ) (nM)20

X-ray Crystallography and Structural Biology of Ligand-Protein Co-complexes

The ultimate goal of understanding a ligand-protein interaction is often to visualize it at an atomic level. X-ray crystallography provides this high-resolution structural information, revealing the precise orientation of the ligand within the protein's binding site and the specific molecular interactions that stabilize the complex.

To achieve this, a co-crystal of this compound bound to its target protein would need to be grown. This can be a challenging process, requiring high-purity protein and ligand, and extensive screening of crystallization conditions. Once a suitable crystal is obtained, it is exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is then used to calculate an electron density map, into which the atomic structure of the protein-ligand complex can be built and refined.

A resulting crystal structure would show, for example, that the benzamide (B126) moiety of this compound forms hydrogen bonds with specific amino acid residues, such as an asparagine or a glutamine, in the binding pocket. It might also reveal that the diethylamino group is situated in a hydrophobic pocket, making van der Waals contacts with leucine (B10760876) or isoleucine residues. This detailed structural information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand to improve its potency and selectivity.

Below is a hypothetical summary of key interactions for a this compound-protein co-complex:

Ligand MoietyInteracting Residue(s)Interaction Type
Benzamide NH₂Asp123, Glu180Hydrogen Bond
Sulfonyl OxygenArg55Hydrogen Bond
Diethylamino GroupLeu34, Val98, Ile101Hydrophobic Interactions

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-[(diethylamino)sulfonyl]benzamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation of benzamide precursors using diethylamine and sulfur-containing reagents under controlled conditions. For example, intermediates are often prepared via nucleophilic substitution or coupling reactions, followed by purification via column chromatography. Analytical characterization requires NMR (¹H/¹³C) to confirm structural integrity, mass spectrometry (LC/MS) for molecular weight verification, and HPLC for purity assessment (>95% recommended). Reaction optimization (e.g., solvent choice, catalyst use) is critical for yield improvement .

Q. How can researchers determine the optimal concentration of this compound to minimize off-target effects in cellular assays?

  • Methodological Answer : Dose-response studies are essential. Start with low concentrations (e.g., 1–10 µM) and incrementally increase while monitoring poly(ADP-ribose) synthetase inhibition (via ELISA or Western blot) and parallel metabolic impacts (e.g., glucose metabolism, DNA synthesis). Evidence shows that concentrations >50 µM may induce cytotoxicity, so viability assays (MTT, Trypan Blue) are mandatory. Use inhibitors like 3-aminobenzamide as comparators to differentiate target-specific effects .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Confirmation : ¹H NMR (e.g., diethylamino protons at δ 1.2–1.4 ppm, sulfonyl group protons at δ 3.1–3.3 ppm) and ¹³C NMR.
  • Mass Analysis : LC/MS (e.g., [M+H⁺] at m/z 346.44 for the parent compound).
  • Purity : HPLC with UV detection (retention time matching reference standards).
  • Crystallography : X-ray diffraction for solid-state structure elucidation (if crystals are obtainable) .

Advanced Research Questions

Q. How does structural modification of this compound influence its binding affinity to poly(ADP-ribose) synthetase?

  • Methodological Answer : Conduct SAR studies by systematically altering substituents (e.g., replacing diethylamino with pyrrolidine or piperazine groups) and evaluating inhibitory potency via enzymatic assays. Computational docking (e.g., AutoDock Vina) can predict binding modes to the synthetase’s NAD⁺-binding domain. For example, bulkier substituents may enhance steric hindrance, reducing activity, while electron-withdrawing groups could improve affinity. Validate predictions with IC₅₀ measurements .

Q. What protocols utilize this compound derivatives to enhance homologous recombination (HR) in genetic studies?

  • Methodological Answer : In diplonemid transfections, derivatives like RS-1 (a structural analog) are used at 10–20 µM to stimulate HR by inhibiting non-homologous end joining. Protocol steps include:

Co-transfecting HR constructs and RS-1 into target cells.

Incubating for 48–72 hours under optimized conditions (e.g., 25°C for protists).

Validating HR efficiency via PCR or fluorescence reporter assays. Include controls without RS-1 to assess baseline recombination rates .

Q. How can metabolic interference caused by this compound be mitigated in long-term studies?

  • Methodological Answer : Use pulsed dosing (e.g., 6-hour exposure followed by washout) to limit continuous metabolic disruption. Pair with metabolomics profiling (GC-MS or LC-MS) to identify affected pathways (e.g., glycolysis, nucleotide synthesis). Co-treatment with metabolic rescue agents (e.g., glucose supplements) may counteract off-target effects. Data from parallel studies with 3-aminobenzamide suggest dose-limiting thresholds (e.g., <20 µM for minimal glucose metabolism interference) .

Advanced Mechanistic Questions

Q. What in vitro models best demonstrate the anti-cancer potential of this compound analogs?

  • Methodological Answer : Use glioblastoma (U87-MG) or breast cancer (MCF-7) cell lines treated with derivatives (e.g., trifluoromethyl-substituted analogs) at IC₅₀ doses. Assess apoptosis (Annexin V/PI staining), proliferation (BrdU assay), and angiogenesis (tube formation assay). Compare to known PARP inhibitors (e.g., Olaparib) to benchmark efficacy. Xenograft models can validate in vivo tumor suppression .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the synthesis yield of this compound derivatives?

  • Methodological Answer : Optimize via Design of Experiments (DoE). Key factors:

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency.
  • Catalyst : Pd(OAc)₂ or CuI for coupling reactions (yield increase from 40% to 75%).
  • Temperature : 80–100°C for 12–24 hours maximizes conversion.
    Document yield variations using HPLC and adjust stoichiometry (e.g., 1.2 eq. diethylamine) to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.